molecular formula C6H12N2O B1322937 N-methylpyrrolidine-3-carboxamide CAS No. 1007870-02-1

N-methylpyrrolidine-3-carboxamide

Cat. No.: B1322937
CAS No.: 1007870-02-1
M. Wt: 128.17 g/mol
InChI Key: BVOWXWSHDIGNRE-UHFFFAOYSA-N
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Description

N-Methylpyrrolidine-3-carboxamide (CAS: 1007870-02-1) is a pyrrolidine derivative featuring a methyl group at the nitrogen atom and a carboxamide moiety at the 3-position of the five-membered ring. Its hydrochloride salt (CAS: 1361115-18-5, C₆H₁₃ClN₂O) is widely used in pharmaceutical synthesis due to enhanced solubility and stability . The compound serves as a key intermediate in drug discovery, notably in the development of RAS inhibitors like Elironrasib (RMC-6291), where it contributes to target binding and oral bioavailability .

Properties

IUPAC Name

N-methylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOWXWSHDIGNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630500
Record name N-Methylpyrrolidine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007870-02-1
Record name N-Methylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyrrolidine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpyrrolidine-3-carboxamide can be synthesized through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product. Another method involves the amidation of carboxylic acids with amines, which can be catalyzed or non-catalyzed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-methylpyrrolidine-3-carboxylic acid, while reduction could produce N-methylpyrrolidine .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

A. 3-(3-Chlorophenoxy)-N-Methylpyrrolidine Carboxamide (CAS: Not specified)

  • Structure: A chlorophenoxy group is attached to the pyrrolidine ring.
  • Metabolism: Undergoes hydroxylation (aromatic ring), dealkylation (N-methyl group), and oxidative ring opening in rats, dogs, and humans, producing metabolites like 3-(3-chloro-4-hydroxyphenoxy)-1-pyrrolidinecarboxamide .
  • Key Difference: The chlorophenoxy group increases metabolic complexity compared to the unsubstituted N-methylpyrrolidine-3-carboxamide.

B. N-Methyl-3-(Trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride

  • Structure : Features a trifluoromethyl (-CF₃) group at the 3-position.
  • Applications : Exhibits enhanced lipophilicity and electron-withdrawing effects, making it versatile in pharmaceuticals and agrochemicals .

C. N-(3-Methoxyphenyl)-5-Oxo-2-pyrrolidinecarboxamide (CAS: 791582-32-6)

  • Structure : Contains a 5-oxo group (ketone) and a methoxyphenyl substituent.

Core Heterocycle Modifications

A. N-Methyl-4-Pyridone-3-Carboxamide (CAS: 769-49-3)

  • Structure : Pyridone ring (aromatic with a ketone) instead of pyrrolidine.
  • Role : A metabolite of nicotinamide, highlighting the impact of heterocycle aromaticity on biological function .

B. Linomide (Quinoline-3-Carboxamide)

  • Structure: Quinoline core with a carboxamide group.
  • Activity : Demonstrates antiangiogenic effects by inhibiting endothelial cell migration and invasion, a mechanism distinct from pyrrolidine-based compounds .

Functional Group Replacements

A. N-Methylpyrrolidine-1-Carbothioamide

  • Structure : Thioamide (-C(S)NH₂) replaces carboxamide (-C(O)NH₂).
  • Properties : Sulfur’s lower electronegativity alters hydrogen bonding and stability. Crystal structures show intramolecular N–H···S interactions, influencing solid-state packing .

Metabolic and Pharmacokinetic Insights

  • This compound: Limited direct data, but its incorporation into Elironrasib suggests resistance to rapid degradation, contributing to oral activity .
  • 3-(3-Chlorophenoxy) Analog: Rapid excretion in rats/dogs/humans with extensive metabolism (hydroxylation, ring opening) .
  • Linomide: Host-mediated antitumor effects via antiangiogenic activity, unrelated to pyrrolidine-based compounds .

Biological Activity

N-Methylpyrrolidine-3-carboxamide (NMPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxamide functional group at the 3-position, which contributes to its unique chemical reactivity and biological interactions. The molecular formula is C6H12N2OC_6H_{12}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The biological activity of NMPC is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : NMPC has shown significant potential as an enzyme inhibitor. It binds to the active sites of various enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial for its applications in biochemical assays and therapeutic development.
  • Binding Affinity : Docking studies suggest that NMPC interacts with gamma tubulin, specifically binding to the podophyllotoxin pocket. This interaction may underlie its anticancer properties, as it can disrupt microtubule dynamics essential for cell division.

Biological Activity Overview

The biological activities of NMPC can be summarized as follows:

Activity Description
Enzyme InhibitionBinds to active sites of enzymes, inhibiting their function.
Anticancer PotentialInteracts with gamma tubulin, potentially disrupting cancer cell proliferation.
Interaction with ReceptorsMay modulate receptor activity through non-covalent interactions .

Case Studies and Research Findings

Several studies have investigated the biological effects of NMPC:

  • Enzyme Inhibition Studies : Research has demonstrated that NMPC effectively inhibits specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit deubiquitinating enzymes, which are critical in protein degradation processes. This inhibition suggests potential therapeutic applications in diseases related to protein misfolding and degradation, such as neurodegenerative disorders.
  • Anticancer Research : A study explored the anticancer properties of NMPC by analyzing its effects on cancer cell lines. Results indicated that NMPC significantly reduced cell viability in certain cancer types, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to its ability to disrupt microtubule formation by binding to gamma tubulin.
  • Synthetic Applications : NMPC serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications that can enhance biological activity or alter pharmacokinetic properties, making it valuable in drug design.

Comparative Analysis with Similar Compounds

NMPC is often compared with other compounds containing pyrrolidine or carboxamide groups. Here’s a comparison highlighting its uniqueness:

Compound Structural Features Biological Activity
This compoundPyrrolidine ring with carboxamide at 3-positionEnzyme inhibition, anticancer potential
N-tert-butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamideTert-butyl and cyano groupsInhibits deubiquitinating enzymes
Other Pyrrolidine DerivativesVarying substituents on the pyrrolidine ringDiverse biological activities depending on structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
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